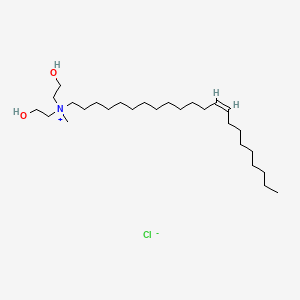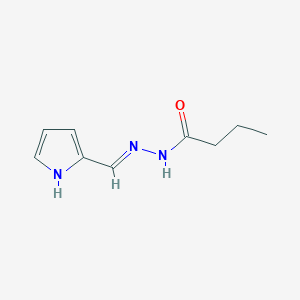
Cbz-4-Fluor-D-Phe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-4-fluoro-D-phenylalanine, also known as (2R)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a carbobenzyloxy (Cbz) protecting group on the amino group. It is widely used in peptide synthesis and medicinal chemistry due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Cbz-4-fluoro-D-phenylalanine has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-4-fluoro-D-phenylalanine typically involves the following steps:
Protection of the amino group: The amino group of D-phenylalanine is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting D-phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Introduction of the fluorine atom: The fluorine atom is introduced into the phenyl ring through a palladium-catalyzed cross-coupling reaction between an organozinc iodide and an aryl halide.
Industrial Production Methods
Industrial production of Cbz-4-fluoro-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Wirkmechanismus
The mechanism of action of Cbz-4-fluoro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and bioavailability by modulating its acidity, basicity, hydrophobicity, and conformation . This allows the compound to effectively inhibit enzymes and interact with proteins, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Cbz-4-fluoro-D-phenylalanine can be compared with other fluorinated phenylalanine derivatives, such as:
- 4-fluoro-L-phenylalanine
- 3-fluoro-D-phenylalanine
- 2-fluoro-D-phenylalanine
These compounds share similar structural features but differ in the position of the fluorine atom and the stereochemistry of the phenylalanine. The unique positioning of the fluorine atom in Cbz-4-fluoro-D-phenylalanine imparts distinct chemical and biological properties, making it particularly useful in specific applications .
Eigenschaften
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSNXFAVHKHBPV-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




